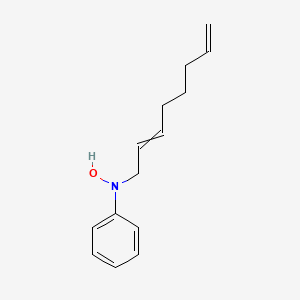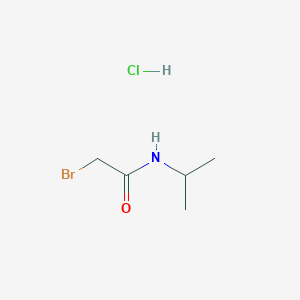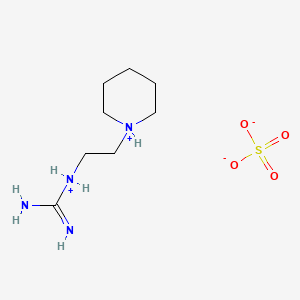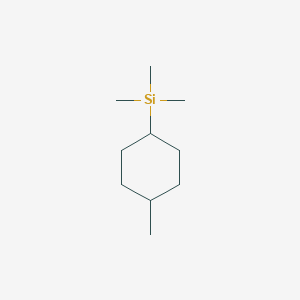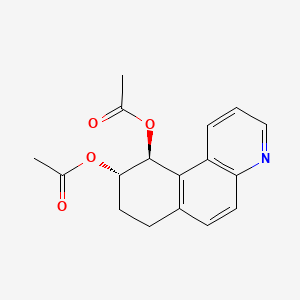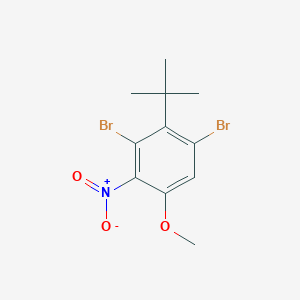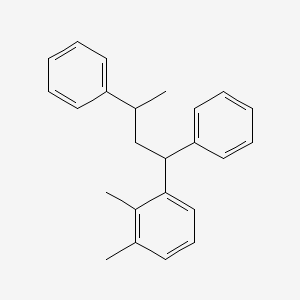![molecular formula C21H25N B14321481 9-([1,1'-Biphenyl]-2-yl)nonanenitrile CAS No. 105921-57-1](/img/structure/B14321481.png)
9-([1,1'-Biphenyl]-2-yl)nonanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-([1,1’-Biphenyl]-2-yl)nonanenitrile is an organic compound characterized by a biphenyl group attached to a nonanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-([1,1’-Biphenyl]-2-yl)nonanenitrile typically involves the reaction of a biphenyl derivative with a nonanenitrile precursor. One common method is the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a nitrile compound to form the desired product. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert conditions to prevent moisture interference .
Industrial Production Methods: Industrial production of 9-([1,1’-Biphenyl]-2-yl)nonanenitrile may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X) with Lewis acids (AlCl3)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines
Substitution: Halogenated biphenyls, nitro-biphenyls, alkyl-biphenyls
Scientific Research Applications
9-([1,1’-Biphenyl]-2-yl)nonanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-([1,1’-Biphenyl]-2-yl)nonanenitrile depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The biphenyl group can facilitate binding to hydrophobic pockets in proteins, while the nitrile group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Nonanenitrile: A simpler nitrile compound with a similar carbon chain but without the biphenyl group.
Biphenyl: A basic aromatic compound that forms the core structure of 9-([1,1’-Biphenyl]-2-yl)nonanenitrile.
Biphenyl derivatives: Compounds like 4,4’-dimethylbiphenyl or 4,4’-dichlorobiphenyl, which have different substituents on the biphenyl ring.
Uniqueness: 9-([1,1’-Biphenyl]-2-yl)nonanenitrile is unique due to the combination of a biphenyl group and a nonanenitrile chain, providing distinct chemical and physical properties
Properties
CAS No. |
105921-57-1 |
|---|---|
Molecular Formula |
C21H25N |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
9-(2-phenylphenyl)nonanenitrile |
InChI |
InChI=1S/C21H25N/c22-18-12-5-3-1-2-4-7-13-20-16-10-11-17-21(20)19-14-8-6-9-15-19/h6,8-11,14-17H,1-5,7,12-13H2 |
InChI Key |
JLSAWPFOOOYLMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CCCCCCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


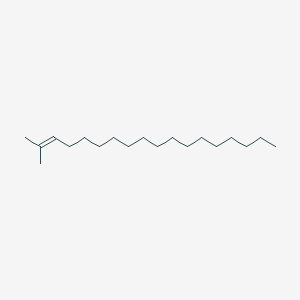
![2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile](/img/structure/B14321407.png)
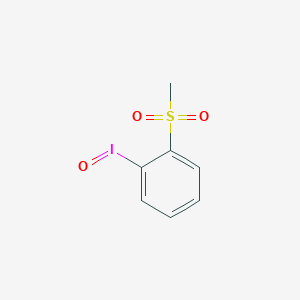
![3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14321412.png)
![5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-](/img/structure/B14321416.png)
![Methyl hydroxy[(methoxymethyl)peroxy]acetate](/img/structure/B14321427.png)
![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
